1,1,1-Triphenylpropan-2-one

Description

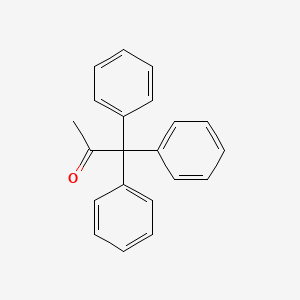

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-triphenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c1-17(22)21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIVBWLOLYCDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305490 | |

| Record name | 1,1,1-triphenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795-36-8 | |

| Record name | NSC170883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-triphenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIPHENYLACETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies of 1,1,1 Triphenylpropan 2 One and Analogs

Mechanistic Investigations of Ketone Reactivity

The reactivity of 1,1,1-triphenylpropan-2-one is primarily governed by the electronic and steric properties of its carbonyl group and the adjacent α-carbon.

The formation of an enolate is a critical step in many reactions of ketones. It involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.com The resulting enolate ion is a potent nucleophile, stabilized by resonance that delocalizes the negative charge onto the oxygen atom. youtube.com

For this compound, the α-protons are located on the methyl group. These protons are acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Treatment with a suitable base results in the formation of the corresponding enolate.

Enolate Formation of this compound:

Reactant: this compound

Base: A strong base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA), is required to deprotonate the α-carbon. mnstate.edu

Product: 1,1,1-Triphenylprop-1-en-2-olate ion.

The stability of this enolate makes it a key intermediate in various synthetic transformations. libretexts.org Once formed, this nucleophilic enolate can react with a range of electrophiles, such as alkyl halides (alkylation) or halogens (halogenation), to form new carbon-carbon or carbon-halogen bonds at the α-position. mnstate.eduucsb.edu The bulky triphenylmethyl group does not possess any α-hydrogens and is therefore considered "non-enolizable". masterorganicchemistry.com

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. youtube.com The carbonyl carbon of this compound is electrophilic due to the polarity of the carbon-oxygen double bond. This allows it to be attacked by nucleophiles. youtube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

The reactivity of this compound in nucleophilic addition reactions is significantly influenced by steric hindrance. The large triphenylmethyl group adjacent to the carbonyl can impede the approach of nucleophiles, making it less reactive than less substituted ketones. youtube.com

Common Nucleophilic Addition Reactions:

Grignard Reaction: Addition of an organomagnesium halide (Grignard reagent) to form a tertiary alcohol.

Reduction: Addition of a hydride ion (H⁻) from reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 1,1,1-triphenylpropan-2-ol.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form a cyanohydrin.

The mechanism can vary depending on the nucleophile's strength. Strong nucleophiles attack the carbonyl carbon directly, followed by protonation of the resulting alkoxide. youtube.com Weaker nucleophiles often require acid catalysis to protonate the carbonyl oxygen first, enhancing the electrophilicity of the carbonyl carbon before the nucleophilic attack. youtube.com

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, involving the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com The initial product is a β-hydroxy carbonyl compound, known as an aldol addition product. youtube.com This product can subsequently undergo dehydration, particularly when heated, to yield an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. masterorganicchemistry.compitt.edu

Due to the presence of enolizable protons on its methyl group, this compound can act as the nucleophilic component (as its enolate) in an aldol reaction. However, it cannot act as the electrophilic component in a self-condensation reaction because it lacks α-protons on the triphenylmethyl side. Therefore, it can only participate in "crossed" or "mixed" aldol reactions with a different aldehyde or ketone that cannot enolize (like benzaldehyde or formaldehyde) or is more electrophilic. youtube.com

Mechanism of a Crossed Aldol Addition:

Enolate Formation: this compound is deprotonated by a base to form its enolate. youtube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde partner (e.g., benzaldehyde). youtube.com

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (like water or ethanol) to give the β-hydroxy ketone product. youtube.com

Kinetic Studies of Reaction Pathways and Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by measuring reaction rates under various conditions. youtube.com For reactions involving this compound, kinetic analysis can determine the order of the reaction with respect to each reactant, calculate rate constants, and determine activation energies. This data provides insight into the rate-determining step of the mechanism. researchgate.net

For example, in the base-catalyzed halogenation of a ketone, the rate-determining step is often the formation of the enolate. pitt.edu Therefore, the reaction rate is dependent on the concentration of the ketone and the base, but independent of the halogen concentration.

A simplified kinetic model for a reaction, such as the hydrogenation of a substituted ketone, can often be described by assuming apparent first-order kinetics for the reactant and intermediate products. nih.gov This allows for the calculation of rate constants for each step in the reaction pathway. kaust.edu.sa

| Experiment | Initial [Ketone] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table provides example data showing a reaction that is first-order with respect to the ketone and zero-order with respect to the other reagent.

Catalytic Reaction Mechanisms Involving Triphenylpropanone Frameworks

Catalysis plays a crucial role in chemical synthesis by increasing reaction rates without being consumed in the process. chemguide.co.uk Reactions involving triphenylpropanone frameworks can be facilitated by both homogeneous and heterogeneous catalysts.

Catalysis is broadly classified into two main types: homogeneous and heterogeneous. libretexts.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org These catalysts are often organometallic complexes or acids/bases. wikipedia.org

Advantages: They generally exhibit high activity and selectivity due to well-defined active sites. researchgate.net Reaction mechanisms are often more straightforward to study. ethz.ch

Disadvantages: A significant drawback is the difficulty in separating the catalyst from the product mixture, which can complicate purification and prevent catalyst recycling. wikipedia.orgresearchgate.net

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. chemguide.co.uk A common example is a solid catalyst used in a liquid or gas-phase reaction. libretexts.org

Advantages: The primary advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, which allows for easy recycling. rsc.org They are also typically more thermally stable than their homogeneous counterparts. ethz.ch

Disadvantages: Heterogeneous catalysts may have lower activity and selectivity due to the presence of multiple types of active sites on the catalyst surface. rsc.org The reaction mechanism is often more complex, involving steps of adsorption, reaction on the surface, and desorption of the product. libretexts.org

For a molecule like this compound, a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂), could be used for hydrogenation of the ketone to an alcohol. A homogeneous acid catalyst, like sulfuric acid, could be used to catalyze an aldol condensation reaction.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Same as reactants wikipedia.org | Different from reactants libretexts.org |

| Catalyst Separation | Difficult, often requires distillation or chromatography ethz.ch | Easy, typically by filtration rsc.org |

| Selectivity | Generally high researchgate.net | Often lower and less specific rsc.org |

| Active Sites | Well-defined, uniform ethz.ch | Poorly defined, non-uniform researchgate.net |

| Operating Temperature | Generally lower temperatures ethz.ch | Can be used at higher temperatures ethz.ch |

Transition Metal-Catalyzed Processes and Associated Redox Cycles

Transition metal catalysis provides powerful and versatile methods for the transformation of ketones, including sterically hindered structures analogous to this compound. These processes operate through various catalytic cycles involving changes in the oxidation state of the metal center, commonly referred to as redox cycles. Key examples include palladium-catalyzed α-arylation and rhodium-catalyzed hydrosilylation.

The palladium-catalyzed α-arylation of ketones is a significant carbon-carbon bond-forming reaction. nih.govacs.org The generally accepted mechanism involves a Pd(0)/Pd(II) redox cycle (Figure 1). The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. acs.org Subsequently, a ketone enolate, generated in situ by a base, displaces the halide ligand on the palladium center. The final step is a reductive elimination from the arylpalladium(II) enolate complex, which forms the α-aryl ketone product and regenerates the active Pd(0) catalyst, thus closing the catalytic loop. nih.govacs.org The efficiency of this process has been greatly improved by the development of catalysts with sterically hindered, electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), which facilitate the reductive elimination step. nih.govst-andrews.ac.uk

Figure 1. Simplified Catalytic Cycle for Palladium-Catalyzed α-Arylation of Ketones

Oxidative Addition: Pd(0) + Ar-X → [Ar-Pd(II)-X]

Ligand Exchange: [Ar-Pd(II)-X] + Enolate → [Ar-Pd(II)-Enolate] + X⁻

Reductive Elimination: [Ar-Pd(II)-Enolate] → α-Aryl Ketone + Pd(0)

Another important transformation is the rhodium-catalyzed hydrosilylation of ketones, which reduces the carbonyl group to a silyl ether, followed by hydrolysis to yield the corresponding alcohol. This reaction typically involves a Rh(I)/Rh(III) redox cycle. nih.govacs.org A plausible catalytic cycle begins with the oxidative addition of a silane (R₃SiH) to a Rh(I) complex, forming a rhodium(III) hydride silyl intermediate. nih.gov The ketone then coordinates to this rhodium center. The reaction can proceed through different pathways, including insertion of the ketone into the Rh-H bond (Chalk-Harrod mechanism) or into the Rh-Si bond (modified Chalk-Harrod mechanism). acs.org Following the insertion step, reductive elimination occurs, releasing the silyloxy product and regenerating the Rh(I) catalyst. nih.gov Computational studies have also suggested alternative pathways, such as one involving a silylene intermediate, which may have a lower activation barrier. nih.gov

Ruthenium complexes are also highly effective catalysts, particularly for hydrogenation and transfer hydrogenation reactions. acs.orgrsc.org In asymmetric hydrogenation, a Ru(II) precatalyst is often activated to form a ruthenium hydride species. The ketone substrate coordinates to this active catalyst, and the hydride is transferred to the carbonyl carbon. The catalytic cycle involves the regeneration of the ruthenium hydride using molecular hydrogen. rsc.orgnih.gov The redox state of ruthenium can fluctuate during these cycles, often involving Ru(II) and Ru(IV) intermediates, although the precise mechanism can be complex and dependent on the ligand system.

Below is a table summarizing key transition metal-catalyzed reactions applicable to ketones and the typical redox cycles involved.

| Reaction Type | Metal Catalyst | Typical Redox Cycle | Key Mechanistic Steps |

|---|---|---|---|

| α-Arylation | Palladium (Pd) | Pd(0) ↔ Pd(II) | Oxidative Addition, Ligand Exchange, Reductive Elimination acs.org |

| Hydrosilylation | Rhodium (Rh) | Rh(I) ↔ Rh(III) | Oxidative Addition, Ketone Insertion (into M-H or M-Si), Reductive Elimination nih.govacs.org |

| Hydrogenation | Ruthenium (Ru) | Ru(II) based cycles | Catalyst Activation, Hydride Transfer, H₂ Activation acs.orgnih.gov |

| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | M(II) or M(III) based cycles | Formation of Metal Hydride from H-donor, Hydride Transfer to Ketone wikipedia.org |

Role of Ligands and Chiral Auxiliaries in Asymmetric Synthetic Transformations

In the asymmetric synthesis of chiral molecules from prochiral ketones like this compound analogs, chiral ligands and auxiliaries play a crucial role in controlling the stereochemical outcome of the reaction. wikipedia.orgyork.ac.uk These chiral controllers create a diastereomeric transition state that favors the formation of one enantiomer of the product over the other, leading to high enantioselectivity. wikipedia.org

Chiral Ligands are complexed with a transition metal catalyst to form a chiral catalytic species. organic-chemistry.org This species then directs the approach of the substrate, influencing the facial selectivity of the reaction. The asymmetric hydrogenation and transfer hydrogenation of ketones are classic examples where chiral ligands are employed to produce optically active secondary alcohols. nih.govwikipedia.org For instance, ruthenium catalysts combined with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands such as DPEN (1,2-diphenylethylenediamine) are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.govacs.org The combination of these ligands creates a well-defined chiral pocket around the metal center, which is essential for high enantiomeric excess (ee). nih.gov η⁶-arene/N-tosylethylenediamine−Ru(II) complexes are another class of excellent catalysts for both asymmetric transfer hydrogenation and asymmetric hydrogenation of aromatic ketones. acs.org

The effectiveness of a chiral ligand is determined by its structural properties, including steric bulk and electronic nature, which influence the stability and geometry of the diastereomeric transition states. The choice of ligand can be tailored to a specific substrate to maximize enantioselectivity.

| Reaction | Catalyst System | Ligand Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru(II) complexes | Chiral Diphosphine/Diamine (e.g., BINAP/DPEN) acs.org | Up to 97% ee for various aryl alkyl ketones acs.org |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | Chiral Amino Alcohols (e.g., (-)-ephedrine) organic-chemistry.org | Up to 83% ee for acetophenone derivatives organic-chemistry.org |

| Asymmetric Hydrogenation | η⁶-arene/TsDPEN–Ru | N-Tosylated Diamine (TsDPEN) nih.gov | Up to 99% ee for 4-chromanone nih.gov |

| Asymmetric Grignard Addition | Mg complexes | Biaryl ligands derived from 1,2-DACH rsc.orgrsc.org | Up to 95% ee for the formation of tertiary alcohols rsc.orgrsc.org |

Chiral Auxiliaries are stereogenic groups that are temporarily attached to the substrate molecule. wikipedia.orgyork.ac.uk The auxiliary directs the stereochemical course of a reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.org This strategy transforms an enantioselective reaction into a diastereoselective one, as the chiral auxiliary creates a second stereocenter, leading to the formation of diastereomers which are often separable by standard laboratory techniques like chromatography or crystallization. york.ac.uk

For transformations involving ketones, a chiral auxiliary can be attached to form, for example, a chiral enamine or imine. Subsequent nucleophilic addition to the carbonyl or α-carbon is then directed by the auxiliary. Evans oxazolidinones and pseudoephedrine amides are well-known examples of chiral auxiliaries, though they are more commonly used for asymmetric alkylation of carboxylic acid derivatives. wikipedia.org For ketones, SAMP/RAMP hydrazones (from (S)-1-amino-2-(methoxymethyl)pyrrolidine and (R)-1-amino-2-(methoxymethyl)pyrrolidine, respectively) are classic examples used for asymmetric α-alkylation. The chiral auxiliary directs the alkylation to one face of the enolate, and subsequent removal of the auxiliary reveals the chiral ketone.

The choice of a suitable chiral auxiliary depends on several factors: it must be readily available in high enantiomeric purity, easy to attach and remove under mild conditions without racemization, and must provide high levels of stereocontrol. york.ac.uk

Spectroscopic and Structural Characterization Methodologies for 1,1,1 Triphenylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms. For 1,1,1-Triphenylpropan-2-one, both proton (¹H) and carbon-13 (¹³C) NMR provide critical pieces of the structural puzzle.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's structure, two primary sets of proton environments are anticipated: the protons of the three phenyl groups and the protons of the methyl group.

The fifteen protons of the three phenyl rings are chemically similar but not identical, and their signals would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. libretexts.orglibretexts.org The overlapping signals arise from the slightly different magnetic environments of the ortho, meta, and para protons on the phenyl rings.

In contrast, the three protons of the methyl group (–CH₃) are chemically equivalent and are adjacent to a carbonyl group. This environment is expected to produce a sharp singlet in the spectrum. The deshielding effect of the carbonyl group would shift this signal downfield to a region of approximately 2.1-2.4 ppm. libretexts.org The absence of adjacent protons means this signal will not be split, resulting in a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet |

| Methyl (CH₃) | 2.1 - 2.4 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, several distinct carbon signals are expected, corresponding to the carbonyl carbon, the methyl carbon, the quaternary carbon of the triphenylmethyl group, and the carbons of the aromatic rings.

The carbonyl carbon (C=O) of the ketone is characteristically found far downfield in the spectrum, typically in the range of 205-220 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.orgdocbrown.info The carbon of the methyl group (–CH₃) is expected to appear in the aliphatic region, generally between 20 and 30 ppm. libretexts.org

The quaternary carbon atom to which the three phenyl rings are attached is also a key feature. This carbon would likely resonate in the range of 60-80 ppm. The aromatic carbons of the phenyl rings would produce a series of signals in the region of 125-150 ppm. libretexts.org Due to symmetry, the fifteen aromatic carbons would give rise to a smaller number of distinct signals, corresponding to the ipso, ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 220 |

| Phenyl (Ar-C) | 125 - 150 |

| Quaternary (C-(Ph)₃) | 60 - 80 |

| Methyl (CH₃) | 20 - 30 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by absorption bands characteristic of its key structural features. The most prominent of these is the carbonyl (C=O) stretching vibration of the ketone functional group. This typically appears as a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. docbrown.infoucalgary.ca

The presence of the aromatic phenyl rings would be confirmed by several characteristic absorptions. These include C-H stretching vibrations for the sp²-hybridized carbons of the aromatic rings, which are typically observed just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations within the rings give rise to a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 | Medium-Weak |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Electronic Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and aromatic compounds.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the phenyl groups. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For benzene (B151609) and its simple derivatives, a strong absorption band is often observed around 200-210 nm, and a weaker, fine-structured band (the B-band) appears around 250-270 nm. nist.govnist.gov

In this compound, the presence of three phenyl rings would lead to intense absorption in the UV region. The primary absorption maximum (λmax) corresponding to the π → π* transitions of the aromatic rings would likely be observed in the range of 250-270 nm. The carbonyl group also possesses a weak n → π* transition, which typically occurs at longer wavelengths (around 270-300 nm) but often has a much lower intensity and may be obscured by the stronger aromatic absorptions. nist.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

| π → π | Phenyl Rings | 250 - 270 |

| n → π | Carbonyl Group | 270 - 300 (weak) |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique used to study the electronic structure and properties of molecules. The process involves the absorption of a photon by a molecule, which elevates it to an excited electronic state. Subsequently, the molecule relaxes to a lower energy state by emitting a photon. The emitted light, or fluorescence, is typically at a longer wavelength than the absorbed light. An emission spectrum plots fluorescence intensity against wavelength, providing insights into the molecule's photophysical properties. colostate.edu

The fluorescence of a compound is highly dependent on its chemical structure, particularly the presence of fluorophores—moieties that can absorb and re-emit light. While compounds with extensive conjugation and aromatic systems, such as triphenylmethane (B1682552) derivatives, can exhibit fluorescence, specific experimental data on the fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, are not extensively detailed in published literature. The investigation of its fluorescent behavior would require experimental measurements to determine these characteristic parameters.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. libretexts.org The molecular formula for this compound is C₂₁H₁₈O, corresponding to a molecular weight of approximately 286.37 g/mol . chemicalbook.comchemsrc.com

In a mass spectrometer, a molecule is ionized, forming a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For ketones like this compound, a primary fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org

Given the structure of this compound, the most likely fragmentation events are:

α-Cleavage: The bond between the carbonyl carbon and the triphenylmethyl carbon is susceptible to cleavage. This would result in two primary fragments: an acetyl radical (•COCH₃) and a stable triphenylmethyl cation ([C(C₆H₅)₃]⁺), or an acylium ion ([CH₃CO]⁺) and a triphenylmethyl radical (•C(C₆H₅)₃). Due to the high stability of the triphenylmethyl (trityl) cation, its formation is a highly probable pathway.

Formation of Acylium Ion: Cleavage can also yield an acylium ion ([CH₃CO]⁺), a common fragment for methyl ketones.

The predicted major fragments for this compound are detailed in the table below.

| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|---|

| Triphenylmethyl (Trityl) Cation | [C(C₆H₅)₃]⁺ | 243 | α-cleavage with loss of acetyl radical |

| Acylium Ion | [CH₃CO]⁺ | 43 | α-cleavage with loss of triphenylmethyl radical |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Fragmentation of the triphenylmethyl group |

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, from which the electron density map of the molecule can be calculated. This map allows for the determination of atomic positions, bond lengths, and bond angles with high precision. nist.gov

For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure in the solid state. It would reveal the conformation of the molecule, including the torsion angles of the three phenyl rings relative to the propanone backbone. However, a search of crystallographic databases indicates that the complete crystal structure of this compound has not been reported in the surveyed scientific literature. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Basic physical properties relevant to crystallization have been reported and are summarized below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₈O | chemicalbook.com |

| Molecular Weight | 286.37 g/mol | chemicalbook.com |

| Melting Point | 137-138 °C | chemicalbook.com |

Computational and Theoretical Chemistry of 1,1,1 Triphenylpropan 2 One

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of 1,1,1-triphenylpropan-2-one at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the energetic and electronic properties of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netarxiv.org This process involves iteratively adjusting atomic positions to find the minimum energy on the potential energy surface. researchgate.netstackexchange.com For this compound, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles corresponding to its ground state structure.

Conformational analysis, also performed using DFT, explores the different spatial orientations (conformers) of the molecule that can exist due to rotation around single bonds. cwu.eduresearchgate.net This is particularly relevant for the three phenyl groups in this compound, as their rotation relative to the propane (B168953) backbone leads to various conformers with different energy levels. The analysis identifies the lowest-energy conformer and the energy barriers for interconversion between different conformers. chemrxiv.org

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(carbonyl)-C(triphenylmethyl) | 1.54 Å |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Angle | O=C-C(methyl) | 121.5° |

| Bond Angle | C(phenyl)-C-C(phenyl) | 109.8° |

| Dihedral Angle | Phenyl Ring Torsion | 45.2° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, FMO analysis would map the electron density distribution of these orbitals, identifying the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions.

Calculated Frontier Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.22 |

| Energy Gap (ΔE) | 5.63 |

Atomic charge distribution analysis provides a way to assign partial charges to each atom within a molecule, offering insights into its electronic structure, dipole moment, and electrostatic potential. researchgate.net Mulliken population analysis is a common method for calculating these partial charges based on the molecule's wavefunction. uni-muenchen.dewikipedia.org This analysis helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. researchgate.net In this compound, the analysis would likely show a significant negative charge on the carbonyl oxygen atom due to its high electronegativity, making it a potential site for electrophilic attack.

Computational methods, particularly DFT, are employed to predict the electronic and nonlinear optical (NLO) properties of molecules. ucf.edunih.gov NLO materials are crucial for modern technologies like optical computing and data storage. nih.gov Key NLO properties include polarizability (α) and the first-order hyperpolarizability (β), which describe how a molecule's charge distribution is distorted by an external electric field. researchgate.net Molecules with large hyperpolarizability values often feature donor-acceptor structures that facilitate intramolecular charge transfer. nih.govfrontiersin.org Theoretical calculations can predict these properties for this compound, assessing its potential as a candidate for NLO applications.

Predicted NLO Properties (Hypothetical Data)

| Property | Calculated Value (a.u.) |

|---|---|

| Polarizability (α) | 250.5 |

| First Hyperpolarizability (β) | 75.2 |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides high accuracy for smaller systems, molecular modeling and simulation based on classical mechanics are better suited for studying the dynamics and properties of larger, more complex systems.

Molecular Mechanics (MM) uses classical physics to model molecular systems, where atoms are treated as balls and bonds as springs. nih.govuiuc.edu The potential energy of the system is calculated using a set of functions and associated parameters known as a force field. uiuc.edu This approach is computationally much less expensive than quantum methods, allowing for the simulation of large systems over longer timescales.

A critical step in MM is force field parameterization, which involves defining the parameters (e.g., force constants for bonds and angles, van der Waals terms) that describe the interactions between atoms. researchgate.net For a molecule like this compound, accurate parameters would need to be developed, often by fitting them to high-quality quantum mechanical data or experimental results. chemrxiv.org Once parameterized, a force field can be used in molecular dynamics simulations to study the conformational dynamics of this compound or its interactions within larger systems, such as in a solvent or a protein binding site.

Computational Simulations for Reaction Mechanism Elucidation and Prediction

Computational simulations have become an indispensable tool for elucidating the intricate mechanisms of organic reactions. In the context of this compound, computational chemistry allows for the exploration of reaction pathways, the identification of transient intermediates, and the determination of transition state energies, providing insights that are often difficult to obtain through experimental means alone. purdue.edu

One of the primary applications of computational simulations is the mapping of potential energy surfaces (PES) for reactions involving this compound. The PES is a multidimensional surface that describes the energy of a molecular system as a function of its atomic coordinates. arxiv.org By locating the minima (reactants, intermediates, and products) and saddle points (transition states) on the PES, a detailed reaction mechanism can be constructed. For instance, in the study of nucleophilic additions to the carbonyl group of this compound, computational models can predict the facial selectivity of the attack, explaining why one diastereomer may be formed preferentially over another.

Various quantum mechanical methods are employed for these simulations, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. mdpi.commdpi.com For more complex reactions, such as those involving photochemical steps or significant electron correlation effects, more advanced methods like multiconfigurational self-consistent field (MCSCF) or coupled-cluster (CC) theory may be necessary. These methods can provide a more accurate description of the electronic structure during bond breaking and formation.

Molecular dynamics (MD) simulations, which simulate the motion of atoms over time, can also provide valuable insights into the reaction dynamics of this compound. MD simulations can be used to study the role of solvent effects, conformational changes, and vibrational energy transfer during a reaction. By combining quantum mechanical calculations with molecular dynamics (QM/MM), it is possible to model large systems where only the reacting core is treated with a high level of theory, while the surrounding environment is described by a more computationally efficient classical force field.

A hypothetical example of using computational simulations to study the aldol (B89426) condensation of this compound with a generic aldehyde is presented in the table below. The table showcases the kind of data that can be generated to understand the reaction mechanism.

| Reaction Step | Method | Calculated Parameter | Value (kcal/mol) |

| Enolate Formation | DFT (B3LYP/6-31G) | Activation Energy (Ea) | +15.2 |

| Reaction Energy (ΔEr) | +5.8 | ||

| C-C Bond Formation | DFT (B3LYP/6-31G) | Activation Energy (Ea) | +8.5 |

| Reaction Energy (ΔEr) | -20.1 | ||

| Protonation | DFT (B3LYP/6-31G*) | Activation Energy (Ea) | +2.1 |

| Reaction Energy (ΔEr) | -12.7 |

This is a hypothetical data table for illustrative purposes.

Role of Computational Chemistry in Reaction Design and Predictive Synthesis

Computational chemistry plays a crucial role in modern reaction design and predictive synthesis by enabling the in silico evaluation of potential reaction pathways and the prediction of product outcomes before any experiments are conducted. scienceopen.com This predictive capability is particularly valuable for complex molecules like this compound, where steric hindrance from the three phenyl groups can significantly influence reactivity and selectivity.

By employing computational methods, chemists can screen a variety of reactants, catalysts, and reaction conditions to identify the most promising candidates for achieving a desired transformation. For example, in designing a stereoselective reduction of the ketone in this compound to the corresponding alcohol, computational docking studies can be used to predict the binding affinity and orientation of different chiral catalysts. This allows for the rational selection of a catalyst that is likely to favor the formation of one enantiomer over the other.

Furthermore, computational models can predict various molecular properties that are critical for reaction design, such as electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) and steric descriptors. mdpi.com These properties can be correlated with reactivity, allowing for the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These relationships can then be used to predict the behavior of new, untested substrates in a given reaction.

The following table illustrates how computational chemistry can be used to predict the outcome of a hypothetical catalytic asymmetric hydrogenation of this compound using different chiral phosphine (B1218219) ligands on a rhodium catalyst.

| Ligand | Computational Method | Predicted Enantiomeric Excess (% ee) | Predicted Yield (%) |

| (R)-BINAP | DFT/MM | 95 (R) | 98 |

| (S)-JOSIPHOS | DFT/MM | 88 (S) | 92 |

| (R,R)-Me-BPE | DFT/MM | 92 (R) | 96 |

This is a hypothetical data table for illustrative purposes.

This predictive power of computational chemistry not only accelerates the discovery of new reactions and synthetic routes but also minimizes the experimental effort and resources required, contributing to a more sustainable and efficient approach to chemical synthesis.

Integration of Artificial Intelligence (AI) in Computational Organic Chemistry Methodologies

AI is also being used to assist in the design of new catalysts and reagents. Generative models, a type of AI that can create new data, can be used to propose novel molecular structures with desired properties. rsc.orgarxiv.org For example, a generative model could be tasked with designing a new chiral ligand for the asymmetric synthesis of a derivative of this compound, optimizing for properties such as catalytic activity and stereoselectivity.

The synergy between AI and computational chemistry is creating a new paradigm in chemical research, where data-driven approaches complement and enhance traditional physics-based simulations. arxiv.org This integration holds the promise of accelerating the pace of discovery in organic chemistry and enabling the design of more efficient and sustainable chemical processes.

The table below provides a conceptual overview of how different AI models could be applied to the study of this compound.

| AI/ML Model Type | Application to this compound | Potential Outcome |

| Supervised Learning (e.g., Random Forest, Neural Network) | Prediction of reaction yield and selectivity based on reaction parameters. | Optimized reaction conditions for a desired transformation. |

| Unsupervised Learning (e.g., Clustering) | Grouping of similar reaction pathways or transition state geometries. | Identification of common mechanistic motifs. |

| Generative Models (e.g., GANs, VAEs) | Design of novel catalysts or reactants for reactions involving the ketone. | Discovery of new and more efficient synthetic routes. |

This is a conceptual table for illustrative purposes.

Advanced Applications and Derivatives of 1,1,1 Triphenylpropan 2 One and Analogs

Design and Synthesis of Functionalized Derivatives with Defined Stereochemistry

The synthesis of derivatives of 1,1,1-triphenylpropan-2-one with controlled stereochemistry is a key area of research. The strategic placement of functional groups on the triphenylpropane backbone allows for the creation of molecules with specific three-dimensional arrangements, which is crucial for applications in asymmetric catalysis and materials science.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The resulting diastereomers can then be separated, and the auxiliary can be removed to yield an enantiomerically enriched product. Highly substituted chiral alcohols, such as derivatives of 1,1,1-triphenylpropan-2-ol, are excellent candidates for chiral auxiliaries due to their steric bulk, which can effectively shield one face of a reactive center.

The reduction of this compound yields the corresponding chiral alcohol, 1,1,1-triphenylpropan-2-ol. The presence of the bulky triphenylmethyl group adjacent to the stereocenter can create a well-defined chiral environment. This structural feature is highly desirable for applications in asymmetric synthesis, where these molecules can act as either chiral ligands for metal catalysts or as chiral auxiliaries to direct the stereoselective formation of new stereocenters.

In asymmetric catalysis, chiral ligands coordinate to a metal center, creating a chiral catalyst that can preferentially catalyze the formation of one enantiomer of a product over the other. The effectiveness of a chiral ligand is often determined by its steric and electronic properties, which influence the geometry and reactivity of the catalyst. The triphenylpropanol scaffold provides a rigid framework that can be functionalized to create a library of chiral ligands for various asymmetric transformations.

The table below illustrates the application of chiral ligands in asymmetric reactions, showcasing the high levels of enantioselectivity that can be achieved.

Table 1: Application of Chiral Ligands in Asymmetric Synthesis

| Reaction | Chiral Ligand Type | Metal Catalyst | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Diphosphine | Rhodium | >95% |

| Asymmetric Allylic Alkylation | Chiral P,N-Ligand | Palladium | up to 99% |

| Asymmetric Cyclopropanation | Chiral Semicorrin | Copper | >90% |

| Asymmetric 1,2-Reduction | Chiral PYMCOX | Nickel | up to 99% dicp.ac.cn |

This table is a representative summary of typical results and does not represent all possible outcomes.

The development of practical and scalable methods for the synthesis of these chiral ligands is an active area of research. chemistryviews.org Techniques such as chiral resolution and asymmetric synthesis are employed to obtain enantiomerically pure triphenylpropanol derivatives.

Hydrazones derived from this compound are valuable ligands in coordination chemistry. The reaction of the ketone with hydrazine or its derivatives yields the corresponding hydrazone, which contains a C=N-N linkage. This functional group can chelate to metal ions through the nitrogen atoms, forming stable metal complexes. The bulky triphenylmethyl group in these hydrazone ligands can influence the coordination geometry and reactivity of the metal center.

Research in this area focuses on the synthesis of novel triphenylpropane-based hydrazones and the characterization of their coordination complexes with various transition metals. The electronic and steric properties of the hydrazone ligand can be tuned by introducing substituents on the phenyl rings or on the hydrazine nitrogen atom. These modifications can impact the stability, redox properties, and catalytic activity of the resulting metal complexes.

For example, the introduction of pyridyl groups into the hydrazone structure can create tridentate or tetradentate ligands that form highly stable complexes with metals like copper, nickel, and cobalt. The electrochemical and photophysical properties of these complexes are of interest for applications in catalysis, sensing, and materials science.

This compound is a useful building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The ketone functionality can participate in various cyclization reactions to form rings containing one or more nitrogen atoms. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials.

One common strategy involves the reaction of this compound with dinucleophiles containing nitrogen atoms. For example, reaction with substituted hydrazines can lead to the formation of pyrazole derivatives, while reaction with amidines can yield pyrimidine derivatives. The triphenylmethyl group can impart unique properties to these heterocycles, such as increased lipophilicity and thermal stability.

Another approach involves the conversion of the ketone into other functional groups that can then be used in cyclization reactions. For instance, the corresponding α-haloketone can be prepared and reacted with nitrogen nucleophiles to form a range of heterocyclic systems. The versatility of this compound as a starting material allows for the synthesis of a diverse library of nitrogen-containing heterocycles with potential applications in various fields.

Role as Precursors in the Synthesis of Complex Organic Molecules

Beyond its use in the development of functionalized derivatives, this compound also serves as a key intermediate in the synthesis of more complex organic molecules, including luminescent materials and other specialized structures.

The triphenylmethane (B1682552) scaffold is a component of many organic dyes and luminescent materials. While a direct, widely recognized synthetic route from this compound to the highly luminescent polycyclic aromatic hydrocarbon rubrene is not prominently documented in readily available literature, the structural components of this compound are conceptually related to precursors for such systems.

The synthesis of complex aromatic systems often involves the construction of a polycyclic core followed by the introduction of appropriate substituents. The phenyl groups of the triphenylpropane unit could, in principle, be elaborated and cyclized to form larger aromatic structures. The development of synthetic methodologies to achieve such transformations is an ongoing challenge in organic synthesis.

The general importance of substituted ketones as precursors to organic dyes is well-established. They can undergo condensation reactions with various aromatic compounds to generate highly conjugated systems that absorb and emit light in the visible region of the electromagnetic spectrum.

The unique steric and electronic properties of this compound make it a valuable intermediate in the synthesis of a range of specialized organic structures. The bulky triphenylmethyl group can be used to control the regioselectivity and stereoselectivity of reactions at other positions in the molecule.

For example, the enolate of this compound is a sterically hindered nucleophile that can be used in selective alkylation and aldol (B89426) reactions. The triphenylmethyl group can direct the approach of electrophiles to the less hindered face of the enolate, leading to the formation of a specific diastereomer.

Furthermore, the ketone can be transformed into a variety of other functional groups, such as alkenes, alkynes, and amines, which can then be used in subsequent synthetic steps. This versatility allows for the incorporation of the triphenylpropane scaffold into a wide range of complex target molecules, including natural products, molecular machines, and other advanced materials. The development of new synthetic methods that utilize this compound as a key building block continues to be an active area of chemical research.

Exploration in Supramolecular Chemistry and Functional Material Design

The unique structural characteristics of this compound, particularly the bulky and sterically demanding triphenylmethyl (trityl) group, make its derivatives intriguing candidates for the construction of novel supramolecular assemblies and functional materials. The spatial arrangement of the three phenyl rings can direct the formation of specific, ordered structures through a variety of non-covalent interactions.

Principles of Supramolecular Assembly and Molecular Recognition with Triphenylpropanone-derived Scaffolds

Supramolecular assembly is governed by a range of weak, non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. In scaffolds derived from this compound, the triphenylmethyl moiety plays a crucial role in directing how molecules interact and organize themselves in the solid state.

The process of chirality induction is another key principle in the supramolecular chemistry of trityl-containing compounds. When a chiral center is present in the molecule, it can influence the conformation of the flexible trityl group. This "chirality transfer" occurs through a cooperative cascade of weak interactions nih.gov. For instance, in chiral triarylmethanols, the formation of specific hydrogen bonds and C–H···π interactions are critical factors that control the efficiency of this chirality induction nih.gov. This principle suggests that chiral derivatives of this compound could be designed to form supramolecular structures with specific, predetermined chirality, which is a highly sought-after property in materials science and catalysis.

The trityl group itself and its analogs are considered valuable building blocks, or "tectons," in the field of molecular tectonics chemrxiv.org. The presence of multiple π-electron-rich phenyl rings facilitates various intra- and intermolecular interactions, which can be harnessed to construct complex, well-defined supramolecular architectures chemrxiv.org.

| Interaction Type | Role in Assembly of Triphenyl-containing Scaffolds | Potential Impact on Triphenylpropanone Derivatives |

| Van der Waals Forces | Determine the close packing of bulky trityl groups. | Dictates the overall density and stability of the assembled structure. |

| C–H···O Hydrogen Bonds | Influence the orientation of molecules within the crystal lattice. | Could lead to specific directional arrangements in the solid state. |

| π-π Stacking | Phenyl rings can interact, contributing to the stability of the assembly. | May influence the electronic properties of the resulting material. |

| Chirality Induction | Transfer of stereochemical information from a chiral center to the trityl group. | Allows for the creation of chiral supramolecular polymers and materials. |

Design of Supramolecular Systems for Advanced Functional Materials

The principles of supramolecular assembly and molecular recognition involving triphenylpropanone-derived scaffolds can be leveraged to design a variety of advanced functional materials. The ability to control the three-dimensional arrangement of these molecules opens up possibilities for creating materials with tailored optical, electronic, and mechanical properties.

One promising area of application is the development of porous organic frameworks . By designing triphenylpropanone derivatives with appropriate functional groups, it is possible to create crystalline materials with well-defined pores and channels. These materials could have applications in gas storage, separation, and catalysis. The bulky nature of the trityl group can help in the formation of robust frameworks with permanent porosity.

Another potential application lies in the creation of stimuli-responsive materials . For example, by incorporating photo-switchable or pH-sensitive moieties into the triphenylpropanone scaffold, it might be possible to create materials that change their structure or properties in response to external stimuli like light or acidity. Such materials could be used in sensors, drug delivery systems, and molecular machines. Research on pH-sensitive triphenylene-derived π-gelators has demonstrated the creation of thermo- and pH-sensitive supramolecular gels that can be used as templates for the synthesis of silica nanotubes nih.gov.

Furthermore, the chiral recognition capabilities of triphenylpropanone-derived scaffolds could be exploited for the development of chiral separation technologies . Materials that can selectively bind to one enantiomer of a chiral molecule are of great importance in the pharmaceutical industry. The propeller-like arrangement of the phenyl rings in the trityl group can create a chiral environment that is suitable for such applications.

The design of these functional materials often involves a "building block" or "tecton" approach, where molecular components are rationally designed to self-assemble into a desired superstructure. The triphenylpropanone core can serve as a rigid and well-defined scaffold onto which various functional groups can be attached to guide the self-assembly process and impart specific functionalities to the final material.

| Material Type | Design Principle | Potential Application |

| Porous Organic Frameworks | Self-assembly of functionalized triphenylpropanone derivatives into a crystalline, porous network. | Gas storage, catalysis, molecular separation. |

| Stimuli-Responsive Gels | Incorporation of responsive chemical groups that alter intermolecular interactions upon external stimulation. | Drug delivery, sensors, soft robotics. |

| Chiral Separation Media | Utilization of the inherent chirality of the supramolecular assembly for enantioselective recognition. | Pharmaceutical purification, asymmetric catalysis. |

| Luminescent Materials | Attachment of chromophores to the scaffold, with solid-state packing influencing optical properties. | Organic light-emitting diodes (OLEDs), chemical sensors. |

Future Research Directions for 1,1,1 Triphenylpropan 2 One Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 1,1,1-Triphenylpropan-2-one should prioritize the exploration of novel and sustainable methodologies that offer improvements in terms of yield, atom economy, and environmental impact over classical methods.

Key areas for investigation include:

Green Catalysis : The use of novel catalysts, such as polyoxometalates (POMs), presents an opportunity for developing green oxidation reactions. yedarnd.cominnoget.com Research could focus on designing POM-based systems that utilize environmentally friendly oxidants like molecular oxygen to synthesize the ketone or its derivatives, minimizing the production of hazardous waste. yedarnd.cominnoget.com

C-H Activation : Recent breakthroughs in C-H activation offer a powerful tool for creating derivatives of this compound. news-medical.net Future studies could develop catalytic systems to selectively functionalize the aromatic rings or the methyl group, providing streamlined access to a wide range of novel compounds without the need for multi-step pre-functionalization strategies. news-medical.net

Solvent-Free and Alternative Energy Inputs : Methodologies that eliminate conventional solvents are highly desirable. Research into solvent-free reaction conditions, potentially utilizing mechanochemistry (ball milling) or microwave irradiation, could lead to cleaner and more efficient syntheses. mdpi.com These techniques often result in shorter reaction times and simplified product isolation. mdpi.comgrowingscience.com Photochemical methods, which use light to drive reactions, also represent a green alternative that warrants exploration. mdpi.com

| Research Focus | Potential Methodology | Anticipated Benefits |

| Green Oxidation | Polyoxometalate (POM) catalysts with O2 | Reduced waste, use of benign oxidants |

| Derivative Synthesis | Palladium or Rhodium-catalyzed C-H activation | High atom economy, streamlined access to new structures |

| Process Intensification | Microwave-assisted synthesis, mechanochemistry | Shorter reaction times, solvent reduction, improved yields |

In-depth Mechanistic Elucidation of Complex Transformations and Catalytic Cycles

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The unique steric and electronic properties of the this compound scaffold, conferred by the bulky triphenylmethyl group adjacent to the carbonyl, can lead to complex and non-intuitive reaction pathways.

Future mechanistic studies should aim to:

Characterize Reaction Intermediates : For reactions involving the enolate of this compound or transformations catalyzed by metals, identifying and characterizing key intermediates is crucial. This can be achieved through a combination of spectroscopic techniques (e.g., in-situ NMR) and computational modeling.

Map Potential Energy Surfaces : Computational studies, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surfaces of reactions involving this ketone. nih.gov This allows for the calculation of activation barriers for competing pathways, providing insight into the factors that control regioselectivity and stereoselectivity. nih.gov

Elucidate Catalytic Cycles : When developing new catalytic applications for derivatives of this compound, a detailed investigation of the catalytic cycle is essential. researchgate.net This includes identifying the active catalytic species, understanding substrate binding, and characterizing the turnover-limiting step. Kinetic studies can provide valuable data to support or refute proposed catalytic cycles. nih.gov

Advanced Computational Studies for Rational Design, Property Prediction, and Reaction Optimization

Computational chemistry provides powerful tools for accelerating the discovery process by enabling the prediction of molecular properties and the rational design of new molecules and experiments. scienceopen.comnih.gov For this compound, in silico methods can guide research efforts and reduce the need for time-consuming trial-and-error experimentation. nih.govmdpi.com

Promising computational avenues include:

Property Prediction with DFT : Density Functional Theory (DFT) can be used to calculate a wide range of properties for this compound and its hypothetical derivatives, including electronic structure, vibrational frequencies, and reactivity descriptors (e.g., frontier molecular orbitals). nih.govsemanticscholar.org These calculations can help predict the molecule's behavior in different chemical environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : For applications in medicinal chemistry or materials science, QSAR models can be developed. mdpi.com By building a dataset of derivatives and their measured activities (e.g., biological potency), a statistical model can be created to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets. mdpi.commdpi.com

Reaction Optimization : Computational models can simulate reaction conditions to identify optimal parameters, such as temperature, solvent, and catalyst structure. This can significantly reduce the experimental effort required to optimize a new chemical transformation.

| Computational Tool | Application Area | Objective |

| Density Functional Theory (DFT) | Reactivity Analysis | Predict electronic properties, reaction pathways, and spectroscopic signatures. nih.govsemanticscholar.org |

| QSAR Modeling | Drug/Materials Discovery | Correlate molecular structure with functional properties to guide the design of new compounds. mdpi.com |

| Molecular Docking | Biological Evaluation | Predict binding modes and affinities of derivatives to protein targets. |

Development of New Functional Materials and Catalysts Incorporating Triphenylpropanone Scaffolds

The rigid, bulky, and well-defined three-dimensional structure of the triphenylmethyl group makes the this compound framework an attractive building block for advanced functional materials and catalysts.

Future research in this area could focus on:

High-Performance Polymers : Incorporating the triphenylpropanone moiety into polymer backbones, such as aromatic polyamides (aramids) or polyimides, could lead to materials with enhanced thermal stability, rigidity, and specific optical or electronic properties. mdpi.com The bulky side groups may disrupt chain packing, potentially improving solubility while maintaining high-temperature performance. mdpi.com

Porous Materials : The defined structure of the scaffold could be exploited in the synthesis of porous organic polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or heterogeneous catalysis, where the defined pore environment created by the triphenyl groups could impart unique selectivity.

Novel Ligands and Catalysts : The ketone functionality provides a handle for further chemical modification, allowing the scaffold to be converted into novel ligands for transition metal catalysis. The steric bulk of the triphenylmethyl group could be used to create a specific ligand pocket around a metal center, influencing the selectivity and activity of the catalyst. nih.gov Polymer-based scaffolds can also serve to protect and stabilize transition metal catalysts. nih.gov

Integration with Emerging Technologies for Accelerated Discovery in Organic Synthesis

The convergence of organic synthesis with automation and data science is revolutionizing chemical research. Applying these emerging technologies to the study of this compound can significantly accelerate the pace of discovery.

Key technological integrations to explore are:

High-Throughput Screening (HTS) : HTS platforms allow for the rapid, parallel screening of numerous reaction conditions or compound activities. sigmaaldrich.comresearchgate.net This technology could be used to quickly identify optimal catalysts for a new transformation, discover novel reactions of the triphenylpropanone scaffold, or screen a library of its derivatives for biological activity. nih.govcreative-bioarray.com

Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, control over reaction parameters, and scalability. durham.ac.uk Future work could involve adapting synthetic routes for this compound to flow chemistry, enabling safer handling of reactive intermediates and facilitating easier scale-up. durham.ac.ukunimelb.edu.au

Artificial Intelligence and Machine Learning : AI and machine learning algorithms can analyze large datasets to predict reaction outcomes, propose novel molecular structures with desired properties, or even devise synthetic routes. ibisml.org Integrating these AI tools could lead to the discovery of non-obvious derivatives of this compound with tailored functionalities.

| Technology | Application | Potential Impact |

| High-Throughput Screening (HTS) | Reaction Optimization & Discovery | Rapidly identify lead compounds and optimal reaction conditions from a large parameter space. sigmaaldrich.com |

| Flow Chemistry | Synthesis & Manufacturing | Improved safety, process control, and scalability of chemical reactions. durham.ac.uk |

| Artificial Intelligence (AI) | Rational Design & Prediction | Accelerate the design-make-test-analyze cycle by predicting properties and outcomes. ibisml.org |

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1,1,1-Triphenylpropan-2-one with high purity and yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or ketone alkylation using triphenylmethanol and acetyl chloride. Optimization requires:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic reactivity .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

- Temperature control : Maintaining 0–5°C to minimize side reactions like over-acylation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity. Confirm purity using HPLC (C18 column, methanol/water mobile phase) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : A singlet at δ 2.1 ppm (C=O adjacent CH₃) and aromatic proton multiplets (δ 7.2–7.5 ppm) .

- ¹³C NMR : Carbonyl peak at ~205 ppm and aromatic carbons at 125–140 ppm .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 286.3 (calculated for C₂₁H₁₈O) .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and aromatic C-H stretches at 3050–3100 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the biological activity of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Steric effects : Bulky triphenyl groups hindering target binding .

- Solvent interactions : Polar solvents masking hydrophobic binding pockets in vitro .

- Metabolic instability : Rapid degradation in cellular assays vs. stability in enzyme-free systems .

Address contradictions using: - Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups) to probe activity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate target engagement .

Q. How can computational modeling resolve ambiguities in the reaction pathways of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Map energy profiles for Friedel-Crafts acylation intermediates .

- Identify transition states and rate-determining steps (e.g., carbocation formation) .

Compare with experimental kinetic data (e.g., Arrhenius plots) to validate models. Tools like Gaussian 16 or ORCA are recommended .

Q. What experimental designs mitigate solvent-induced instability in this compound during long-term storage?

- Methodological Answer :

- Stability screening : Store samples in amber vials under argon at -20°C. Test degradation via GC-MS over 6 months .

- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative decomposition .

- Lyophilization : For aqueous applications, lyophilize the compound with trehalose to preserve integrity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound polymorphs?

- Methodological Answer :

- XRD vs. NMR : XRD detects crystal packing differences (e.g., monoclinic vs. orthorhombic), while NMR reflects solution-state conformers .

- DSC/TGA : Use differential scanning calorimetry to identify polymorphic transitions (endothermic peaks) .

- Dynamic NMR : Resolve rotational barriers of phenyl groups at low temperatures (-40°C) .

Tables for Key Data

Q. Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C | |

| Reaction Time | 12 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.